molecular formula C15H13ClN2O2S2 B2601861 N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 2034325-54-5

N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2601861
CAS No.: 2034325-54-5
M. Wt: 352.85
InChI Key: GQEZQSJZEJGKRH-UHFFFAOYSA-N
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Description

This compound is a thiazol-2-amine derivative featuring a benzodioxolyl substituent at the N-position and a thiophen-3-ylmethyl group at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are widely explored for their biological activities, including antiproliferative, antimicrobial, and receptor antagonism properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2.ClH/c1-2-13-14(19-9-18-13)6-11(1)16-15-17-12(8-21-15)5-10-3-4-20-7-10;/h1-4,6-8H,5,9H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZQSJZEJGKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)CC4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using a thiophene derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For example, it has shown promising results against breast cancer and leukemia cells in vitro.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : In animal models, this compound has been observed to reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Therapeutic Potential

The therapeutic applications of this compound are diverse:

Cancer Treatment

Case studies have explored its efficacy in treating different types of cancer. For instance:

StudyFindings
Breast Cancer Cell Line StudyInduced apoptosis in MCF7 cells
Leukemia Cell Line StudyReduced proliferation in K562 cells

Antimicrobial Applications

Research on its antimicrobial properties includes:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Research

In vivo studies have shown:

ModelResult
Carrageenan-induced paw edemaSignificant reduction in paw swelling

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride with structurally related thiazol-2-amine derivatives, emphasizing substituents, synthesis, and pharmacological profiles:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Synthesis Method Pharmacological Activity Reference
Target Compound N-Benzodioxol-5-yl, 4-(thiophen-3-ylmethyl) Not provided Likely microwave-assisted (ethanol/HCl) Unknown (structural similarity suggests CRF1 antagonism)
SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride) Chloro-methoxy-methylphenyl, cyclopropyl-fluoro-methylphenylethyl, propargyl 540.1 Multi-step organic synthesis Potent CRF1 receptor antagonist
N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) 4-Ethoxyphenyl, 1,2-dihydroacenaphthylen-5-yl 403.5 Ethanol solvent, acyl chloride intermediates Not specified (high purity: 99.3% by HPLC)
4-Amino-2-methyl-5-phenylthiazole Hydrochloride Methyl, phenyl 226.72 Unspecified (likely condensation reaction) Not specified
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine Oxadiazolyl-thiophene hybrid 264.33 Not detailed Unknown (structural focus on heterocycles)

Key Findings:

Structural Diversity: The target compound distinguishes itself with a benzodioxolyl group and thiophen-3-ylmethyl substitution, while SSR125543A incorporates a propargyl chain and fluoro-cyclopropyl motifs critical for CRF1 receptor binding .

Synthesis Efficiency: Microwave-assisted methods (e.g., ethanol/HCl) achieve yields of 52–73% for thiazole derivatives, comparable to traditional reflux techniques but with reduced reaction times .

Pharmacological Targets: SSR125543A demonstrates nanomolar potency against CRF1 receptors, a feature linked to its chloro-methoxy and propargyl substituents . Thiophene-containing derivatives (e.g., target compound and ) may target oxidative stress pathways due to sulfur-rich heterocycles, though specific data are lacking .

Physical Properties :

  • Melting points for thiazol-2-amine derivatives range widely: 185–325°C , influenced by aromaticity and hydrogen-bonding capacity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a benzodioxole moiety, a thiophene group, and a thiazole ring. The molecular formula is C14H13N2O2SC_{14}H_{13N_2O_2S\cdots}, with a molecular weight of approximately 323.4 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H13N2O2S
Molecular Weight323.4 g/mol
LogP2.8885
Polar Surface Area74.463 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains, including Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk . The structural characteristics of thiazole derivatives contribute to their effectiveness as antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. One study highlighted that thiazole derivatives could inhibit RNA and DNA synthesis in cancer cells, which is crucial for their proliferation . Specifically, compounds similar to this compound have shown promising activity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM respectively .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA/RNA Synthesis : Compounds targeting nucleic acids can disrupt the replication process in cancer cells.
  • Enzyme Inhibition : Some thiazole derivatives act as inhibitors for various enzymes involved in cancer progression, such as phosphodiesterase and histone deacetylases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the amine group significantly affected their antimicrobial activity against several pathogens .
  • Anticancer Potential : In vitro studies showed that certain thiazole derivatives effectively induced apoptosis in cancer cell lines by activating caspase pathways .

Q & A

Q. What synthetic methods are commonly used to prepare this compound?

The compound is synthesized via cyclocondensation reactions. For example, a substituted benzodioxol-5-ylamine is reacted with a thiophene-containing aldehyde under acidic conditions. Cyclization is achieved using reagents like chloroacetyl chloride in the presence of triethylamine. Purification involves recrystallization from ethanol-DMF mixtures. Key steps include TLC monitoring and column chromatography for isolating intermediates .

Q. Which spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Identifies substituent positions on the thiazole and benzodioxole rings.
  • FT-IR : Confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹, thiazole C=N at ~1600 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions), critical for validating molecular geometry .

Q. How is the hydrochloride salt form typically characterized?

The salt is confirmed via elemental analysis (Cl⁻ content) and solubility tests. X-ray diffraction can reveal ionic interactions between the protonated amine and chloride ion. IR spectroscopy also shows shifts in N–H stretches due to salt formation .

Q. What in vitro assays assess its antitumor activity?

Standard assays include:

  • MTT/SRB assays against cancer cell lines (e.g., MCF-7, HepG2).
  • IC50 determination compared to reference drugs (e.g., doxorubicin). Structural analogs with benzodioxole groups exhibit potent activity, suggesting similar protocols apply .

Advanced Questions

Q. How can computational methods optimize synthesis conditions?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental variables (solvent, temperature). For example, ICReDD’s approach integrates computation and experimentation to optimize catalyst loading and reduce side products, improving yields by >20% in some cases .

Q. What strategies resolve contradictions in biological activity data among analogs?

Discrepancies often arise from substituent electronic effects or assay variability. Systematic structure-activity relationship (SAR) studies control variables like lipophilicity (logP) and steric bulk. Molecular docking (e.g., with Autodock Vina) evaluates binding to targets like PFOR enzyme, clarifying mechanisms .

Q. How do intermolecular interactions in the crystal structure impact bioactivity?

Hydrogen bonds (e.g., N–H⋯N) and π-π stacking stabilize the crystal lattice, influencing solubility and bioavailability. For instance, centrosymmetric dimers observed in X-ray studies may enhance membrane permeability or target binding .

Q. What methodologies improve bioavailability of thiazol-2-amine derivatives?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption.
  • Salt selection : Hydrochloride salts improve aqueous solubility.
  • Lipid nanoparticle encapsulation : Increases plasma half-life in pharmacokinetic studies .

Methodological Notes

  • Synthesis Optimization : For higher yields, replace DMF with DMAc in coupling reactions (reduces side reactions) .
  • Data Contradictions : Cross-validate biological assays using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
  • Structural Analysis : Use SC-XRD to resolve ambiguous NMR signals caused by tautomerism in thiazole derivatives .

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